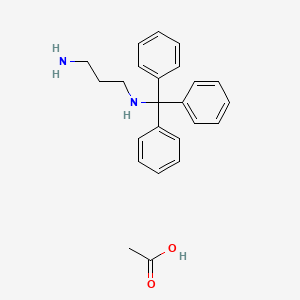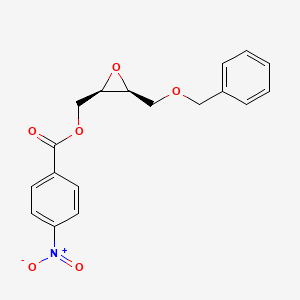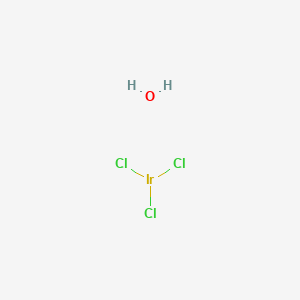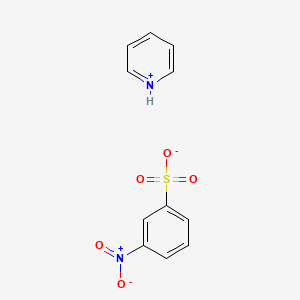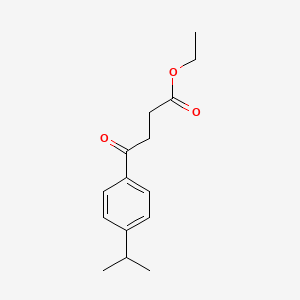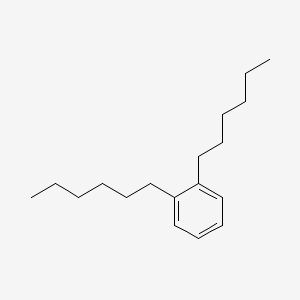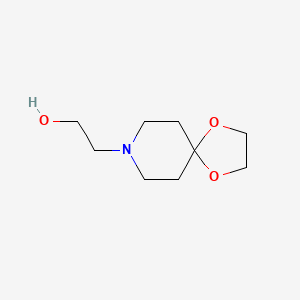
1-(2-Hydroxyethyl)-4-piperidone ethylene ketal
Vue d'ensemble
Description
“1-(2-Hydroxyethyl)-4-piperidone ethylene ketal” is a compound that contains 30 atoms in total, including 17 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . It has been mentioned in the context of levulinic acid-based bioplasticizers, which are synthesized to enhance the thermal and mechanical properties of polyhydroxyalkanoates .
Synthesis Analysis
The synthesis of these bioplasticizers involves a protecting-group-free three-step process . In p-toluenesulfonic acid catalyzed reactions with 1,2-ED and 1,3-PD, LA monoester product is formed as the major product after 180 min in 75 and 97 % yields respectively .Molecular Structure Analysis
The molecular structure of “1-(2-Hydroxyethyl)-4-piperidone ethylene ketal” has been characterized using FT-IR and NMR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex, especially when combined ketalization–esterification of LA with diols is considered .Physical And Chemical Properties Analysis
These bioplasticizers show a remarkable plasticization effect in terms of reducing the glass transition and melting temperatures (17 °C and 8 °C, respectively), which are comparable with the performance of the best commercially available green plasticizers .Applications De Recherche Scientifique
Catalysis in Esterification and Ketalization Reactions
This compound can be involved in condensation reactions with levulinic acid (LA) and diols . These reactions were studied using Amberlyst-15 as well as p-toluenesulfonic acid catalysts in benzene under Dean–Stark conditions . The products of these reactions are ketals and ketal-esters .
Synthesis of Polymeric Products
The compound can be used in the synthesis of polymeric products . For example, it can undergo condensation with glycerol to give an oligomer of DP 10 . This process involves ketalization as well as esterification with polyhydric alcohols like 1,2 and 1,3-diols .
Synthesis of Levulinic Acid-based Bioplasticizers
The compound can be used in the synthesis of levulinic acid-based bioplasticizers . These bioplasticizers show remarkable miscibility with poly (3-hydroxybutyrate) (PHB) and low leaching . They also show a remarkable plasticization effect in terms of reducing the glass transition and melting temperatures .
Synthesis of Spirocyclotriphosphazenes
The compound can be used in the synthesis of 1,4-dioxa-8-azaspiro deca spirocyclotriphosphazenes . These are a class of compounds that have potential applications in various fields.
Mécanisme D'action
Target of Action
It’s known that this compound is used in the synthesis of bioplasticizers , suggesting that its targets could be the components of certain polymers.
Mode of Action
The compound interacts with its targets through a series of chemical reactions. It’s synthesized from levulinic acid via a protecting-group-free three-step process . A solvent-free reaction between ethylene glycol and selected carboxylic acids leads selectively to different 2-hydroxyethyl esters, which, in the second step, react with the carboxylic moiety of levulinic acid .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the synthesis of bioplasticizers . The compound shows remarkable miscibility with polyhydroxyalkanoates (PHB), a model semicrystalline biopolyester . This interaction affects the thermal and mechanical properties of PHB, enhancing its processability and diffusion .
Result of Action
The compound has a significant plasticization effect, reducing the glass transition and melting temperatures of PHB . This leads to an overall reduction in the typical brittleness of PHB, expanding the temperature range in which PHB can be processed without thermal degradation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature and the presence of certain catalysts can affect the efficiency of the synthesis process . Moreover, the compound’s stability and efficacy as a bioplasticizer could be influenced by the specific properties of the polymer it’s being incorporated into .
Orientations Futures
The research interest is growing towards more sustainable polymers based on renewable feedstocks, which biodegrade at the end of their life cycle without leaching out any harmful pollutants . The physical properties of the emerging biopolymers should also be comparable with those of conventional plastics in order to represent a realistic alternative .
Propriétés
IUPAC Name |
2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c11-6-5-10-3-1-9(2-4-10)12-7-8-13-9/h11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTUQQILCNMBLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584686 | |
| Record name | 2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37443-73-5 | |
| Record name | 2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Hydroxyethyl)-4-piperidone ethylene ketal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



